![molecular formula C47H50O2 B12542678 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene CAS No. 653599-41-8](/img/structure/B12542678.png)
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with hexyloxy-naphthalenyl groups, which contribute to its distinct chemical behavior and potential utility in optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the use of a Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of bis(4-(hexyloxy)-naphthalen-1-yl)amine with a suitable fluorene derivative in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butyl phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:
Optoelectronics: This compound is investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical characteristics.
Chemical Sensors: The compound’s reactivity and electronic properties can be harnessed in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism by which 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The hexyloxy-naphthalenyl groups influence the compound’s electron distribution, enhancing its ability to participate in electronic transitions. This makes it particularly useful in optoelectronic applications, where efficient electron transport and light emission are crucial .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: This compound shares similar hexyloxy substituents but differs in its core structure, which includes a thiophene unit instead of a fluorene core.
Uniqueness
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene is unique due to its specific combination of a fluorene core with hexyloxy-naphthalenyl groups. This structure imparts distinct electronic properties that are advantageous for certain optoelectronic applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
653599-41-8 |
|---|---|
Fórmula molecular |
C47H50O2 |
Peso molecular |
646.9 g/mol |
Nombre IUPAC |
2,7-bis(4-hexoxynaphthalen-1-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C47H50O2/c1-5-7-9-15-29-48-45-27-25-35(37-17-11-13-19-41(37)45)33-21-23-39-40-24-22-34(32-44(40)47(3,4)43(39)31-33)36-26-28-46(49-30-16-10-8-6-2)42-20-14-12-18-38(36)42/h11-14,17-28,31-32H,5-10,15-16,29-30H2,1-4H3 |
Clave InChI |
LEQFYKYTHDERJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC=C(C7=CC=CC=C76)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
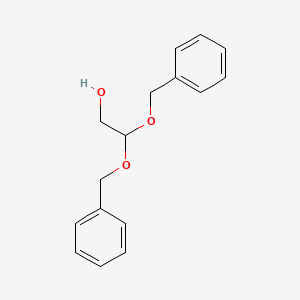
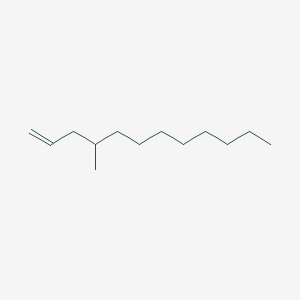
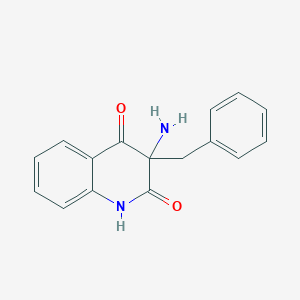
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
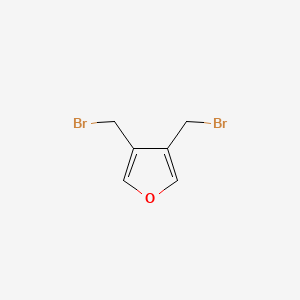
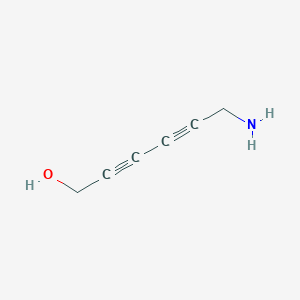
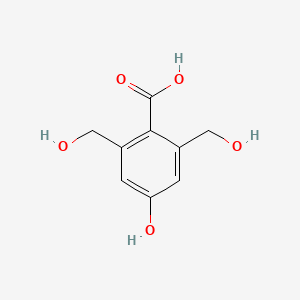

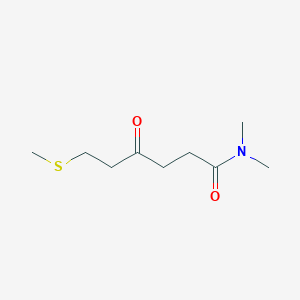
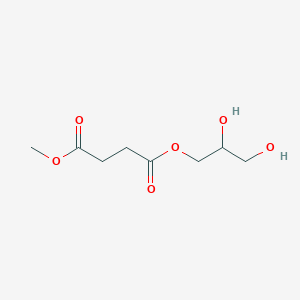
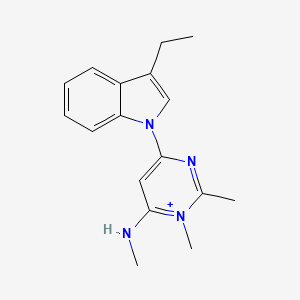
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
